molecular formula C20H26N4O5S B11440478 ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate

ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B11440478
M. Wt: 434.5 g/mol
InChI Key: QBGCNDQPAVSZOQ-UHFFFAOYSA-N
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Description

Ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate involves multiple steps. The starting material is typically an indole derivative, which undergoes a series of reactions to introduce the desired functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a corresponding quinone derivative.

    Reduction: The carbonothioyl group can be reduced to a thiol group under appropriate conditions.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the carbonothioyl group would yield a thiol derivative.

Scientific Research Applications

Ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving indole derivatives.

    Medicine: Due to its unique structure, it may have potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate is not well understood. it is likely to interact with various molecular targets and pathways due to its complex structure. For example, the indole core may interact with receptors or enzymes involved in biological processes, while the piperazine and carbonothioyl groups may modulate its activity.

Comparison with Similar Compounds

Ethyl 3-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 3-[(4-ethoxycarbonylpiperazine-1-carbothioyl)amino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C20H26N4O5S/c1-4-28-18(25)17-16(14-12-13(27-3)6-7-15(14)21-17)22-19(30)23-8-10-24(11-9-23)20(26)29-5-2/h6-7,12,21H,4-5,8-11H2,1-3H3,(H,22,30)

InChI Key

QBGCNDQPAVSZOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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